Ethyl 2-((tert-butoxycarbonyl)amino)acetate
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4 . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)acetate has been reported in the literature. For instance, a study reported a yield of 95% . The synthesis involves specific reactions and conditions, and the resulting compound has been characterized using techniques such as 1H-NMR and 13C-NMR .Molecular Structure Analysis
The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 203.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-((tert-butoxycarbonyl)amino)acetate are complex and can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Physical And Chemical Properties Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)acetate has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is a clear liquid and its color ranges from colorless to yellow .Scientific Research Applications
“N-Boc-Glycine ethyl ester”, also known as “Ethyl 2-((tert-butoxycarbonyl)amino)acetate” or “Ethyl 2-(tert-butoxycarbonylamino)acetate”, is a chemical compound with the molecular formula C9H17NO4 . It’s often used in scientific research, particularly in the field of biochemistry .
One specific application of this compound is in the synthesis of PNA-oligonucleotide conjugates . In this context, the compound is used as a building block in the creation of these conjugates . The exact methods of application or experimental procedures would depend on the specific research being conducted and could involve various technical details or parameters .
- “N-Boc-Glycine ethyl ester” is used as a pharmaceutical and chemical intermediate . The specific applications in this field would depend on the particular pharmaceutical or chemical product being produced.
- This compound can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . The esterification process involves reacting an acid (in this case, the N-Boc amino acid) with an alcohol or phenol (the ‘ester’) in the presence of a catalyst to produce an ester .
- “N-Boc-Glycine ethyl ester” is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs . The synthesis process would involve a series of reactions to link the amino acids together in the correct sequence .
- The compound is used in the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This process involves removing the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Glycine ethyl ester (GEE), which is related to “N-Boc-Glycine ethyl ester”, is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
Pharmaceuticals and Chemicals
Peptide Chemistry
Synthesis of Tripeptide H-Gly-Pro-Glu-OH
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
Carboxyl-Footprinting Studies of Proteins
- “N-Boc-Glycine ethyl ester” is used as a pharmaceutical and chemical intermediate . The specific applications in this field would depend on the particular pharmaceutical or chemical product being produced.
- Glycine ethyl ester (GEE), which is related to “N-Boc-Glycine ethyl ester”, is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .
- The compound is used in the synthesis of medicinally active compounds . For example, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Pharmaceutical and Chemical Intermediate
Paint and Dye Intermediate
Protein Studies
Synthesis of Medicinally Active Compounds
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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